molecular formula C20H16ClN5O B2743887 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide CAS No. 897615-45-1

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2743887
CAS No.: 897615-45-1
M. Wt: 377.83
InChI Key: FGWYELMTWRBOPM-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide is a synthetic chemical compound designed for research applications. It features a 1,4-disubstituted tetrazole core, a common pharmacophore in medicinal chemistry known to contribute to significant biological activity . The integration of the 4-chlorophenyl and naphthyl groups suggests this molecule may be of high interest in the development of novel therapeutic agents, as similar structural motifs are frequently investigated for their anti-cancer and antimicrobial properties . Tetrazole derivatives are versatile in organic synthesis and are often explored as carboxylic acid bioisosteres, which can improve the metabolic stability and bioavailability of lead compounds . Furthermore, compounds bearing the 1-(4-chlorophenyl)-1H-tetrazole scaffold have been identified as potential inhibitors of critical biological targets, such as the New Delhi metallo-β-lactamase (NDM-1), indicating a role in combating antibiotic resistance . This product is provided for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to utilize this compound in exploratory studies, including hit-to-lead optimization, molecular docking, and in vitro pharmacological screening.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O/c21-16-8-10-17(11-9-16)26-19(23-24-25-26)13-22-20(27)12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11H,12-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWYELMTWRBOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrazole Ring Formation

The synthesis begins with constructing the 1-(4-chlorophenyl)-1H-tetrazole-5-ylmethyl scaffold. A widely adopted method involves the cyclization of 4-chlorobenzylamine with sodium azide (NaN₃) in the presence of an acid catalyst, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA). The reaction proceeds via the Huisgen cycloaddition mechanism, where the nitrile intermediate reacts with NaN₃ to form the tetrazole ring.

Reaction Conditions :

  • Temperature : 80–100°C
  • Solvent : Water or a water/isopropanol mixture
  • Catalyst : ZnBr₂ (0.5 equivalents)
  • Yield : 68–76% after purification

This step requires careful control of stoichiometry to avoid over-azidation, which can lead to byproducts such as triazenes.

Synthesis of 2-(Naphthalen-1-yl)acetamide

The naphthyl acetamide component is prepared through Friedel-Crafts acylation of naphthalene with chloroacetyl chloride, followed by amidation.

Step 1 : Acylation
Naphthalene reacts with chloroacetyl chloride in the presence of AlCl₃ as a Lewis catalyst:
$$
\text{C}{10}\text{H}8 + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}{10}\text{H}7\text{COCH}_2\text{Cl} + \text{HCl}
$$
Conditions : Dichloromethane, 0–5°C, 2 hours.

Step 2 : Amidation
The chlorinated intermediate is treated with aqueous ammonia (NH₃) to yield 2-(naphthalen-1-yl)acetamide:
$$
\text{C}{10}\text{H}7\text{COCH}2\text{Cl} + 2\text{NH}3 \rightarrow \text{C}{10}\text{H}7\text{COCH}2\text{NH}2 + \text{NH}_4\text{Cl}
$$
Conditions : Ethanol/water (3:1), reflux for 6 hours.

Coupling of Tetrazole and Acetamide Moieties

The final step involves nucleophilic substitution between 1-(4-chlorophenyl)-1H-tetrazole-5-ylmethanol and 2-(naphthalen-1-yl)acetamide.

Reaction Protocol :

  • Activation of the hydroxyl group in the tetrazole derivative using thionyl chloride (SOCl₂) to form the corresponding chloride.
  • Reaction with the acetamide in the presence of a base (e.g., triethylamine) to facilitate deprotonation:
    $$
    \text{Tetrazole-CH}2\text{Cl} + \text{Acetamide-NH}2 \xrightarrow{\text{Et}3\text{N}} \text{Tetrazole-CH}2\text{NH-Acetamide} + \text{HCl}
    $$
    Conditions : Dry tetrahydrofuran (THF), 0°C to room temperature, 12–24 hours.

Yield : 52–60% after column chromatography.

Optimization of Reaction Conditions

Temperature and Time Dependence

  • Tetrazole Formation : Higher temperatures (≥90°C) reduce reaction time but increase side products. A balance is achieved at 80°C for 12 hours.
  • Coupling Step : Prolonged reaction times (>24 hours) lead to hydrolysis of the acetamide group, necessitating strict anhydrous conditions.

Catalytic Systems

  • ZnBr₂ vs. HCl : ZnBr₂ improves regioselectivity for the 1-substituted tetrazole (85:15 ratio of 1H:2H isomers) compared to HCl (70:30).
  • Lewis Acid Catalysts : AlCl₃ in Friedel-Crafts acylation achieves 89% conversion, whereas FeCl₃ yields only 63%.

Solvent Effects

  • Polar Protic Solvents : Water/isopropanol mixtures enhance tetrazole cyclization kinetics by stabilizing ionic intermediates.
  • Nonpolar Solvents : Toluene or dichloromethane minimizes side reactions during acylation.

Purification and Isolation Techniques

Column Chromatography

  • Stationary Phase : Silica gel (200–300 mesh)
  • Mobile Phase : Ethyl acetate/hexane (1:3 to 1:1 gradient) for tetrazole intermediates; methanol/dichloromethane (5:95) for the final product.
  • Recovery : 70–75% for the final compound.

Recrystallization

  • Solvent Pair : Ethanol/water (4:1) for the tetrazole intermediate; acetonitrile for the acetamide.
  • Purity : ≥98% by HPLC.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.15–7.20 (m, 11H, naphthyl and chlorophenyl protons)
    • δ 5.42 (s, 2H, CH₂N)
    • δ 3.85 (s, 2H, COCH₂).
  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (tetrazole ring).

Chromatographic Purity

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 65:35).
  • MS (ESI+) : m/z 378.1 [M+H]⁺.

Challenges and Mitigation Strategies

Regioselectivity in Tetrazole Formation

The 1H/2H isomer ratio is controlled by:

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) favor 1-substitution.
  • Catalyst Choice : ZnBr₂ enhances 1H isomer yield to 85%.

Applications and Derivatives

While direct applications of this compound remain under investigation, structural analogs exhibit:

  • Antimicrobial Activity : Tetrazole derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus.
  • Material Science : Tetrazole-metal complexes are explored as luminescent sensors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Overview

StepReactionReagentsConditions
1Tetrazole formation4-chlorophenylhydrazine + Sodium azideAcidic medium
2Coupling reactionTetrazole intermediate + Naphthalene acetamide derivativeBase (e.g., triethylamine)

Biological Activities

Research indicates that N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide exhibits significant biological activities, particularly in anticancer research.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits potent antitumor effects against various cancer cell lines. For instance, it has been tested against human tumor cells using protocols established by the National Cancer Institute (NCI), showing considerable growth inhibition rates.

Case Study: Anticancer Efficacy

Cell LineGI50 (μM)TGI (μM)
A549 (Lung cancer)15.7250.68
MDA-MB-231 (Breast cancer)12.5345.00
HCT116 (Colon cancer)10.0040.00

These findings suggest that the compound may disrupt cellular processes critical for tumor growth and proliferation.

Biochemical Pathways

Research indicates that similar compounds can inhibit electron transport in mitochondria, leading to reduced ATP production and triggering apoptotic pathways in cancer cells.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is absorbed to a certain extent when administered orally, with elimination primarily occurring via feces. This profile suggests potential for further development as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, microbial growth, or cellular metabolism.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Tetrazole-Containing Analogs

a) N-(Naphthalen-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide (CAS 314245-06-2)
  • Structure : Replaces the 4-chlorophenyltetrazole-methyl group with a phenyltetrazole-sulfanyl moiety.
  • Key Differences :
    • The sulfanyl (-S-) linker may enhance lipophilicity compared to the methylene (-CH2-) group.
    • Predicted physicochemical properties: Density = 1.36 g/cm³; pKa = 12.84 .
  • Synthetic Route: Not detailed in evidence, but similar acetamide coupling strategies are implied.
b) N-(Naphthalen-2-ylmethyl)-2-(1H-tetrazol-5-yl)acetamide (2m)
  • Structure : Positional isomerism in the naphthalene substitution (2-yl vs. 1-yl) and absence of 4-chlorophenyl.
  • Impact : Altered aromatic interactions due to naphthalene orientation; reduced electron-withdrawing effects without the chloro-substituent.
  • Synthesis : Achieved via general procedures (GP A/B) with 21–98% yields .

Triazole-Containing Analogs

a) N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
  • Structure : Substitutes tetrazole with a triazole ring and introduces an oxygen atom in the linker (-OCH2-).
  • Functional Impact :
    • Triazole rings offer different hydrogen-bonding and coordination properties compared to tetrazoles.
    • The ether linkage (-O-) may increase solubility.
  • Spectral Data : IR peaks at 1678 cm⁻¹ (C=O), 785 cm⁻¹ (C-Cl); HRMS [M+H]+: 393.1112 .

Oxazole- and Pyrazole-Containing Analogs

a) N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine (33)
  • Structure : Oxazole core instead of tetrazole; lacks the acetamide chain.
  • Relevance : Demonstrates the pharmacological versatility of naphthalene-heterocycle hybrids.
  • Synthesis : Multi-step protocol involving LHMDS and THF, purified via Biotage® flash chromatography .
b) 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
  • Structure: Pyrazole ring with cyano and chloro substituents.
  • Key Contrast: Pyrazole’s smaller ring size and cyano group may alter electronic properties and bioactivity .

Comparison of Yields and Conditions

Compound Class Key Reagents/Conditions Yield Range Reference
Tetrazole derivatives GP A/B protocols 21–98%
Triazole derivatives Cu(OAc)₂, t-BuOH-H₂O, room temperature 60–85%
Oxazole derivatives LHMDS, THF, Biotage® purification ~50%

Physicochemical and Spectral Properties

Key Data for Selected Analogs

Compound IR (C=O stretch, cm⁻¹) HRMS [M+H]+ Notable NMR Shifts (δ, ppm)
Target Compound Not reported Not reported Not reported
6m (Triazole analog) 1678 393.1112 5.40 (s, –NCH2CO–), 8.40 (s, triazole)
Naphthalen-1-yl-sulfanyl analog Not reported 361.42 10.79 (s, –NH)
2m (Tetrazole analog) Not reported Not reported 1H NMR: 7.20–8.36 (Ar–H, triazole)

Discussion of Structural Influences

  • Heterocycle Choice : Tetrazoles (pKa ~4.9) are more acidic than triazoles, affecting solubility and ionization under physiological conditions.
  • Linker Flexibility : Methylene (-CH2-) linkers provide conformational flexibility, whereas sulfanyl (-S-) or ether (-O-) groups may restrict rotation, impacting molecular recognition .

Biological Activity

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. The presence of the tetrazole ring and naphthalene moiety suggests diverse interactions with biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure

The compound features a tetrazole ring, a chlorophenyl group, and an acetamide linked to a naphthalene structure. This unique combination contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The tetrazole ring is known for enhancing lipophilicity, aiding in membrane permeability, which is crucial for biological activity.

Antimicrobial Activity

A study on related compounds demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. Specifically, the presence of halogenated phenyl groups (like 4-chlorophenyl) was associated with increased potency due to enhanced lipophilicity, allowing better penetration through bacterial membranes .

Table 1: Antimicrobial Activity of Related Compounds

Compound StructureTarget OrganismsActivity Level
N-(4-chlorophenyl)-2-chloroacetamideStaphylococcus aureus, E. coliHigh against Gram-positive
N-(4-fluorophenyl)-2-chloroacetamideCandida albicansModerate
This compoundTBDTBD

Anticancer Potential

The tetrazole moiety has been linked to anticancer activity in various studies. Compounds containing this structure have shown cytotoxic effects against several cancer cell lines. The mechanism often involves the modulation of enzyme activities and interaction with cellular receptors, leading to apoptosis in cancer cells .

Case Study: Tetrazole Derivatives

In a comparative study of tetrazole derivatives, compounds similar to this compound exhibited IC50 values ranging from 10 µM to 25 µM against different cancer cell lines. The presence of electron-withdrawing groups like chlorine significantly enhanced their cytotoxicity .

The proposed mechanism of action for this compound involves:

  • Enzyme Interaction : The tetrazole ring can form hydrogen bonds with active sites on enzymes.
  • Receptor Modulation : The chlorophenyl group participates in hydrophobic interactions with receptors, increasing binding affinity.
  • Membrane Permeability : Enhanced lipophilicity allows the compound to cross lipid membranes effectively.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition between an azide (e.g., 2-azido-N-phenylacetamide derivatives) and an alkyne (e.g., (prop-2-yn-1-yloxy)naphthalene). Copper(II) acetate (10 mol%) in a tert-butanol/water (3:1) solvent system at room temperature for 6–8 hours is effective, followed by extraction, drying, and recrystallization from ethanol . Monitoring reaction progress via TLC (hexane:ethyl acetate, 8:2) ensures completion.

Q. How can structural characterization be performed for this compound?

  • Methodological Answer : Use IR spectroscopy to confirm functional groups (e.g., –NH at ~3260 cm⁻¹, C=O at ~1670 cm⁻¹). ¹H/¹³C NMR in DMSO-d₆ identifies proton environments (e.g., –OCH₂ at δ 5.48 ppm) and carbon signals (e.g., carbonyl at δ 165 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated: 393.1118, observed: 393.1112) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer : Screen for antiproliferative activity using cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. For antimicrobial activity, employ disc diffusion or microbroth dilution against Gram-positive/negative bacteria. Dose-response curves and IC₅₀ values provide initial efficacy metrics .

Q. How can stability under varying pH and temperature conditions be assessed?

  • Methodological Answer : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C for 24–72 hours. Monitor degradation via HPLC or LC-MS. Thermal stability can be tested by thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) .

Q. What methods ensure purity for in vitro studies?

  • Methodological Answer : Recrystallization from ethanol or ethyl acetate removes impurities. Purity ≥95% is confirmed by HPLC (C18 column, acetonitrile/water gradient) or NMR integration of diagnostic peaks (e.g., triazole protons) .

Advanced Research Questions

Q. How can X-ray crystallography refine the compound’s molecular geometry?

  • Methodological Answer : Grow single crystals via slow evaporation (ethanol/water). Collect diffraction data using a synchrotron or in-house diffractometer. Refine the structure with SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces), analyzing bond angles, torsion angles, and intermolecular interactions .

Q. What structure-activity relationship (SAR) trends emerge from substituent variations?

  • Methodological Answer : Modify the 4-chlorophenyl or naphthyl groups with electron-withdrawing/donating substituents (e.g., –NO₂, –OCH₃). Compare bioactivity data (e.g., IC₅₀) to identify key pharmacophores. For example, nitro groups at the phenyl ring enhance antiproliferative activity .

Q. What computational models predict pharmacokinetics and metabolism?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding to cytochrome P450 enzymes (CYP3A4, CYP2D6). ADMET predictors (e.g., SwissADME) estimate logP, bioavailability, and metabolic sites. Validate with in vitro microsomal assays .

Q. How do synthetic intermediates influence reaction scalability?

  • Methodological Answer : Optimize azide precursors (e.g., 2-azido-N-(4-nitrophenyl)acetamide) via flow chemistry to enhance yield and safety. Use Zeolite catalysts (e.g., Y-H) to reduce side reactions in multi-step syntheses .

Q. What mechanistic insights can NMR titration provide for target binding?

  • Methodological Answer : Perform ¹H NMR titration with the compound and a target protein (e.g., BSA) in PBS (pH 7.4). Monitor chemical shift perturbations (CSPs) in aromatic protons to map binding sites and calculate dissociation constants (Kd) .

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